molecular formula C9H7Cl2NO2 B14590728 N-[(Chloroacetyl)oxy]benzenecarboximidoyl chloride CAS No. 61101-49-3

N-[(Chloroacetyl)oxy]benzenecarboximidoyl chloride

Cat. No.: B14590728
CAS No.: 61101-49-3
M. Wt: 232.06 g/mol
InChI Key: XUCLLRDJBJPEPS-UHFFFAOYSA-N
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Description

N-[(Chloroacetyl)oxy]benzenecarboximidoyl chloride is a chemical compound with the molecular formula C9H7Cl2NO2 and a molecular weight of 232.06 g/mol . This compound is known for its unique structure, which includes a benzenecarboximidoyl chloride moiety and a chloroacetyl group. It is used in various chemical reactions and has applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(Chloroacetyl)oxy]benzenecarboximidoyl chloride typically involves the reaction of benzenecarboximidoyl chloride with chloroacetic acid or its derivatives. The reaction is usually carried out in the presence of a suitable catalyst, such as aluminum chloride (AlCl3), under controlled temperature and pressure conditions .

Industrial Production Methods

Industrial production of this compound may involve the carbonylation of methylene chloride, oxidation of vinylidene chloride, or the addition of chlorine to ketene . These methods are optimized for large-scale production, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[(Chloroacetyl)oxy]benzenecarboximidoyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophiles: Ammonia, primary and secondary amines.

    Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Hydrolysis Conditions: Acidic or basic aqueous solutions.

Major Products Formed

    Substitution Products: Various substituted benzenecarboximidoyl derivatives.

    Oxidation Products: Carboxylic acids and ketones.

    Reduction Products: Alcohols and amines.

Scientific Research Applications

N-[(Chloroacetyl)oxy]benzenecarboximidoyl chloride has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.

    Biology: Employed in the study of enzyme inhibition and protein modification.

    Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of agrochemicals, dyes, and polymers

Mechanism of Action

The mechanism of action of N-[(Chloroacetyl)oxy]benzenecarboximidoyl chloride involves its reactivity with nucleophiles and electrophiles. The chloroacetyl group can undergo nucleophilic substitution, while the benzenecarboximidoyl chloride moiety can participate in electrophilic aromatic substitution reactions. These interactions lead to the formation of various products, depending on the reaction conditions and reagents used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(Chloroacetyl)oxy]benzenecarboximidoyl chloride is unique due to its combination of a chloroacetyl group and a benzenecarboximidoyl chloride moiety. This dual functionality allows it to participate in a wide range of chemical reactions, making it a versatile reagent in organic synthesis and industrial applications .

Properties

CAS No.

61101-49-3

Molecular Formula

C9H7Cl2NO2

Molecular Weight

232.06 g/mol

IUPAC Name

[[chloro(phenyl)methylidene]amino] 2-chloroacetate

InChI

InChI=1S/C9H7Cl2NO2/c10-6-8(13)14-12-9(11)7-4-2-1-3-5-7/h1-5H,6H2

InChI Key

XUCLLRDJBJPEPS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=NOC(=O)CCl)Cl

Origin of Product

United States

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